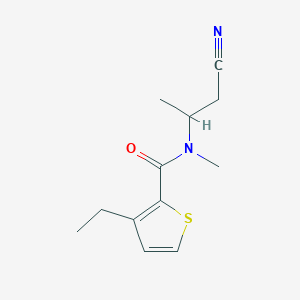![molecular formula C22H29P B14913679 [1,1'-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine](/img/structure/B14913679.png)
[1,1'-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine is an organophosphorus compound that features a biphenyl group, a tert-butyl group, and a cyclohexyl group attached to a phosphine center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine typically involves the reaction of biphenyl-2-ylphosphine with tert-butyl and cyclohexyl halides under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphine, followed by the addition of the halides to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: The phosphine can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Coordination: Transition metals like palladium or platinum are often used in coordination reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Chemistry
In chemistry, [1,1’-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine is used as a ligand in catalysis. Its unique structure allows it to stabilize transition metal complexes, making it valuable in catalytic processes such as cross-coupling reactions.
Biology and Medicine
While specific biological applications are less common, the compound’s derivatives may be explored for potential pharmaceutical uses, particularly in drug design and development.
Industry
In industry, this compound can be used in the synthesis of fine chemicals and materials. Its role as a ligand in catalysis can enhance the efficiency of industrial chemical processes.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine primarily involves its ability to act as a ligand, coordinating with metal centers in catalytic cycles. The biphenyl, tert-butyl, and cyclohexyl groups provide steric and electronic properties that influence the reactivity and stability of the resulting metal complexes. These complexes can then participate in various catalytic transformations, facilitating reactions such as cross-coupling, hydrogenation, and more.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.
Tricyclohexylphosphine: A phosphine ligand with three cyclohexyl groups.
Di-tert-butylphosphine: A phosphine ligand with two tert-butyl groups.
Uniqueness
[1,1’-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine is unique due to its combination of biphenyl, tert-butyl, and cyclohexyl groups. This combination provides a balance of steric bulk and electronic properties, making it a versatile ligand in various catalytic applications. Its structure allows for fine-tuning of reactivity and selectivity in catalytic processes, distinguishing it from other phosphine ligands.
Properties
Molecular Formula |
C22H29P |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
tert-butyl-cyclohexyl-(2-phenylphenyl)phosphane |
InChI |
InChI=1S/C22H29P/c1-22(2,3)23(19-14-8-5-9-15-19)21-17-11-10-16-20(21)18-12-6-4-7-13-18/h4,6-7,10-13,16-17,19H,5,8-9,14-15H2,1-3H3 |
InChI Key |
RRBVPEPPRXGCJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C1CCCCC1)C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14913603.png)


![3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913621.png)


![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B14913643.png)



![Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B14913668.png)
![n-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14913670.png)

